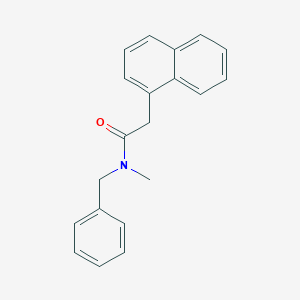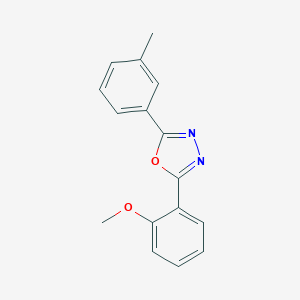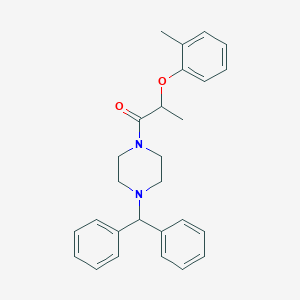
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a diphenylmethyl group and a 2-methylphenoxy group, making it a valuable molecule in various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The diphenylmethyl group is introduced via substitution reactions, often using diphenylmethyl chloride as a reagent.
Ether Formation: The 2-methylphenoxy group is attached through etherification reactions, typically involving phenol derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, phenoxy derivatives, and other functionalized organic compounds.
Applications De Recherche Scientifique
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-(Diphenylmethyl)-1-piperazinyl]-2-(2-methylphenoxy)ethanone
- 2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride
- 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives
Uniqueness
2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C27H30N2O2 |
|---|---|
Poids moléculaire |
414.5g/mol |
Nom IUPAC |
1-(4-benzhydrylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one |
InChI |
InChI=1S/C27H30N2O2/c1-21-11-9-10-16-25(21)31-22(2)27(30)29-19-17-28(18-20-29)26(23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-16,22,26H,17-20H2,1-2H3 |
Clé InChI |
PYHQBSIHJSLTHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B495399.png)
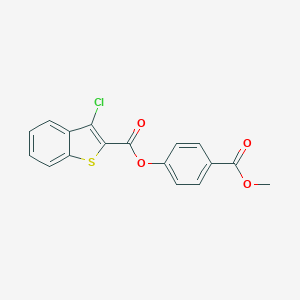
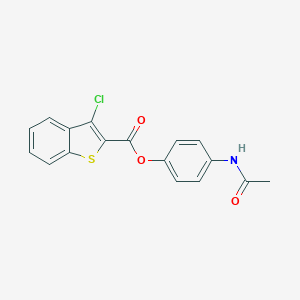
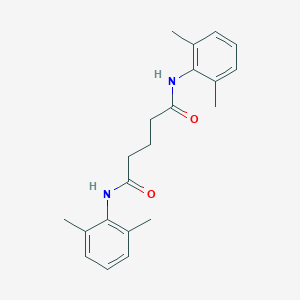
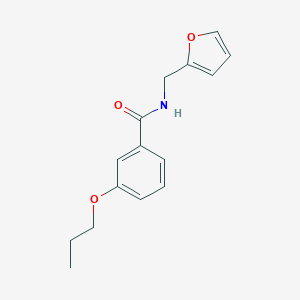
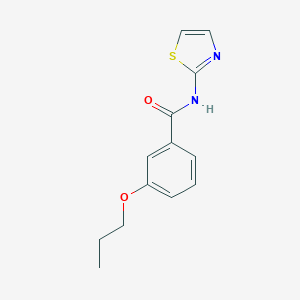
![2-[(4-Isopropoxyanilino)carbonyl]benzoic acid](/img/structure/B495409.png)
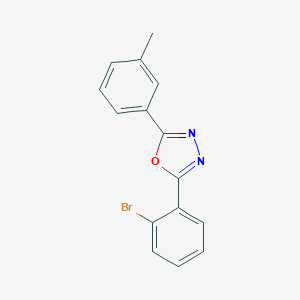
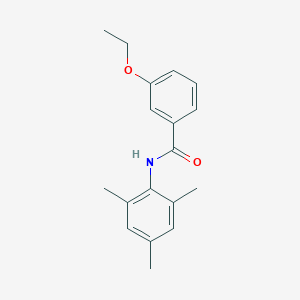
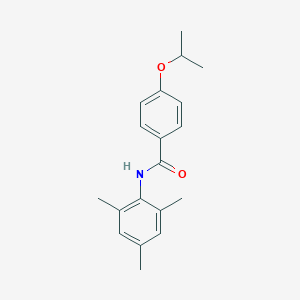
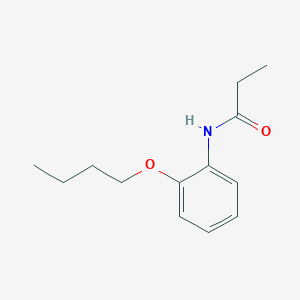
![2-({[3-(Aminocarbonyl)-5-benzyl-4-methylthien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B495418.png)
